molecular formula C11H16N2O B2977911 1-(4-Methoxyphenyl)pyrrolidin-3-amine CAS No. 1083424-44-5

1-(4-Methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B2977911
CAS No.: 1083424-44-5
M. Wt: 192.262
InChI Key: HTDZJOUNRTUAKE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H16N2O. It features a pyrrolidine ring substituted with a 4-methoxyphenyl group and an amine group at the 3-position.

Scientific Research Applications

1-(4-Methoxyphenyl)pyrrolidin-3-amine has several scientific research applications:

Safety and Hazards

The safety information for 1-(4-Methoxyphenyl)pyrrolidin-3-amine indicates that it is potentially hazardous. The compound has been assigned the GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 .

Future Directions

The future directions for 1-(4-Methoxyphenyl)pyrrolidin-3-amine and similar compounds involve their continued use in drug discovery . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)pyrrolidin-3-amine typically involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine. This multi-step process includes the formation of intermediate pyrrolidine derivatives . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)pyrrolidin-3-amine
  • 1-(4-Ethylphenyl)pyrrolidin-3-amine
  • 1-(4-Cyanophenyl)pyrrolidin-3-amine

Uniqueness

1-(4-Methoxyphenyl)pyrrolidin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDZJOUNRTUAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083424-44-5
Record name 1-(4-methoxyphenyl)pyrrolidin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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